Diethyl L-cystinate dihydrochloride
Overview
Description
Diethyl L-cystinate dihydrochloride is a chemical compound with the molecular formula C10H20N2O4S2.2ClH and a molecular weight of 369.329 g/mol. It is a derivative of L-cystine, where the amino groups are esterified with ethanol and further hydrochloride salts are added. This compound is typically used in scientific research and various industrial applications due to its unique properties.
Chemical Reactions Analysis
Types of Reactions: Diethyl L-cystinate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form L-cystine or other reduced derivatives.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Diethyl L-cystinate sulfoxide or sulfone.
Reduction Products: L-cystine or other reduced derivatives.
Substitution Products: Various amides or amines depending on the nucleophile used.
Scientific Research Applications
Diethyl L-cystinate dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other sulfur-containing compounds.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of cosmetics, food additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl L-cystinate dihydrochloride exerts its effects involves its interaction with biological molecules:
Molecular Targets: The compound interacts with enzymes and proteins that contain thiol groups.
Pathways Involved: It can modulate metabolic pathways related to sulfur amino acids and influence cellular processes.
Comparison with Similar Compounds
L-cystine: The parent compound from which Diethyl L-cystinate dihydrochloride is derived.
L-cysteine: Another sulfur-containing amino acid.
Cysteine derivatives: Various esters and salts of cysteine.
Uniqueness: this compound is unique due to its esterified form, which provides different chemical properties compared to its parent compound and other derivatives. This allows for its use in specific applications where stability and reactivity are critical.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2.2ClH/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2;;/h7-8H,3-6,11-12H2,1-2H3;2*1H/t7-,8-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZWSLXDLQPNZ-FOMWZSOGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSSCC(C(=O)OCC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22735-07-5 | |
Record name | Cystine diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022735075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl L-cystinate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL L-CYSTINATE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB1H8V67Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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